molecular formula C15H13Br2NO3 B10758226 N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide CAS No. 1126079-10-4

N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide

Cat. No.: B10758226
CAS No.: 1126079-10-4
M. Wt: 415.08 g/mol
InChI Key: HHFKUQZPNITQLU-UHFFFAOYSA-N
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Description

N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide typically involves the bromination of 4-hydroxy-3,5-dimethylbenzoic acid followed by amide formation with 3,5-dibromo-4-hydroxyaniline. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as acetic acid or dichloromethane under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The brominated phenyl groups may enhance the compound’s binding affinity and specificity for certain targets. Additionally, the hydroxyl groups can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide is unique due to the presence of both brominated and hydroxylated phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1126079-10-4

Molecular Formula

C15H13Br2NO3

Molecular Weight

415.08 g/mol

IUPAC Name

N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide

InChI

InChI=1S/C15H13Br2NO3/c1-7-3-9(4-8(2)13(7)19)15(21)18-10-5-11(16)14(20)12(17)6-10/h3-6,19-20H,1-2H3,(H,18,21)

InChI Key

HHFKUQZPNITQLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)NC2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

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